

A Researcher's Comprehensive Guide to CGP-42112: Sourcing, Protocols, and Signaling Pathways

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Compound of Interest

Compound Name: CGP-42112

Cat. No.: B1668503

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a core understanding of **CGP-42112**, a potent and selective angiotensin II AT2 receptor agonist. This document outlines reliable vendors for research-grade **CGP-42112**, details experimental protocols for its use, and illustrates its key signaling pathways.

Sourcing CGP-42112 for Research

Procuring high-quality reagents is paramount for reproducible and reliable research. **CGP-42112** is available from several reputable chemical suppliers. The following table summarizes key information from various vendors to aid in your purchasing decision. It is important to note that pricing and availability are subject to change, and researchers should always request a certificate of analysis for their specific lot.

Vendor	Purity	Available Quantities	Price (USD)	CAS Number	Notes
MedchemExpress	≥98%	1 mg, 5 mg, 10 mg, 50 mg	~\$70 for 1 mg	127060-75-7	Also offer the compound in a 10 mM DMSO solution.[1]
Tocris Bioscience	≥95% (HPLC)	1 mg, 5 mg	~\$154 for 1 mg	127060-75-7	Soluble to 1 mg/ml in water.[2]
R&D Systems	≥95%	1 mg, 5 mg	Contact for pricing	127060-75-7	A Bio-Techne brand, same as Tocris.[3]
Selleck Chemicals	>98%	1 mg, 5 mg, 10 mg, 50 mg	~\$70 for 1 mg	127060-75-7	Advise preparing fresh solutions or purchasing pre-packaged sizes due to solution instability.[4]
APExBIO	>98%	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	~\$65 for 1 mg	127060-75-7	For scientific research use only.
Molecular Depot	High Purity	500 ug	\$595.00	203460-30-4	Supplied as a powder.[5]
BioCrick	>98%	1 mg, 5 mg, 10 mg, 50 mg, 100 mg	Contact for pricing	127060-75-7	Confirmed by NMR.[6]
DC Chemicals	Not specified	Inquire	Inquire	127060-75-7	State they will match the

best price
and quality
on the
market.[\[7\]](#)

Experimental Protocols

CGP-42112 has been utilized in a variety of in vitro and in vivo experimental settings to probe the function of the AT2 receptor. The following protocols are synthesized from published research and are intended as a starting point for experimental design.

In Vitro Studies with **CGP-42112**

Objective: To investigate the effect of AT2 receptor activation on cellular processes.

Cell Lines: A variety of cell lines have been used, including renal proximal tubule cells, NG108-15 (neuroblastoma x glioma hybrid) cells, and human nucleus pulposus cells.

General Protocol for Cell Culture Experiments:

- Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
- Preparation of **CGP-42112** Stock Solution:
 - **CGP-42112** is soluble in water up to 1 mg/ml. For higher concentrations or to aid dissolution, warming the tube at 37°C and using an ultrasonic bath can be employed.[\[4\]](#)
 - For many in vitro experiments, a stock solution in DMSO is prepared. For example, MedchemExpress provides a protocol for preparing a 2.5 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which may require sonication. [\[8\]](#)
 - It is recommended to prepare fresh solutions for each experiment, as solutions may be unstable.[\[4\]](#)
- Treatment:

- Replace the culture medium with fresh medium containing the desired concentration of **CGP-42112**. Concentrations typically range from the low nanomolar to micromolar range. For example, studies have used concentrations from ≥ 1 nM to 10 μ M.[8][9]
- Incubate the cells for the desired period (e.g., 2 hours, 24 hours, or 48 hours).[9]
- Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
 - Western Blotting: To assess changes in protein expression (e.g., AT1 receptor expression).[2]
 - RT-PCR: To analyze changes in gene expression.[2]
 - Functional Assays: Such as measuring Na⁺/K⁺-ATPase activity, nitric oxide (NO) production, or cGMP levels.[2]
 - Cell Viability/Proliferation Assays: To determine cytotoxic or proliferative effects.[9]

In Vivo Studies with CGP-42112

Objective: To investigate the physiological effects of AT2 receptor activation in animal models.

Animal Models: Pigs and rats have been used in published studies.

General Protocol for Intravenous Infusion in Pigs:

- Animal Preparation: Anesthetize the animal (e.g., with ketamine and α -chloralose) and perform necessary surgical procedures for intravenous access and monitoring.[3]
- Drug Preparation: Freshly dissolve **CGP-42112** in a 150 mM sodium chloride solution.[3]
- Administration:
 - After a stabilization period, administer **CGP-42112** via intravenous infusion.
 - A common protocol involves a series of consecutive infusion rates, each lasting for a specific duration. For example, 0.01 μ g/kg/min, followed by 0.1 μ g/kg/min, and then 1.0

µg/kg/min, with each infusion lasting 45 minutes.[3]

- Monitoring and Data Collection: Throughout the infusion period, monitor relevant physiological parameters, such as blood pressure and nitric oxide output.[3]

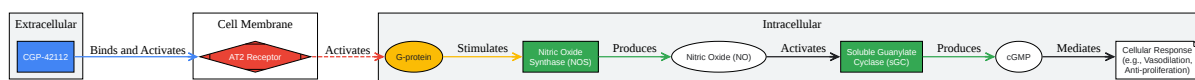
Important Considerations for In Vivo Studies:

- AT1 Receptor Blockade: In some experimental designs, an AT1 receptor antagonist (e.g., losartan or valsartan) is co-administered to isolate the effects of AT2 receptor stimulation.
- AT2 Receptor Antagonism: To confirm that the observed effects are mediated by the AT2 receptor, a separate group of animals can be pre-treated with an AT2 receptor antagonist, such as PD123319.[3]

Signaling Pathways and Experimental Workflow

CGP-42112 Signaling Pathway

CGP-42112 exerts its effects by binding to and activating the Angiotensin II AT2 receptor, a G-protein-coupled receptor (GPCR). The downstream signaling is complex and can be both G-protein dependent and independent. A key pathway involves the stimulation of nitric oxide (NO) production and subsequent activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[2] This pathway is often associated with the vasodilatory and anti-proliferative effects of AT2 receptor activation, which generally oppose the actions of the AT1 receptor.

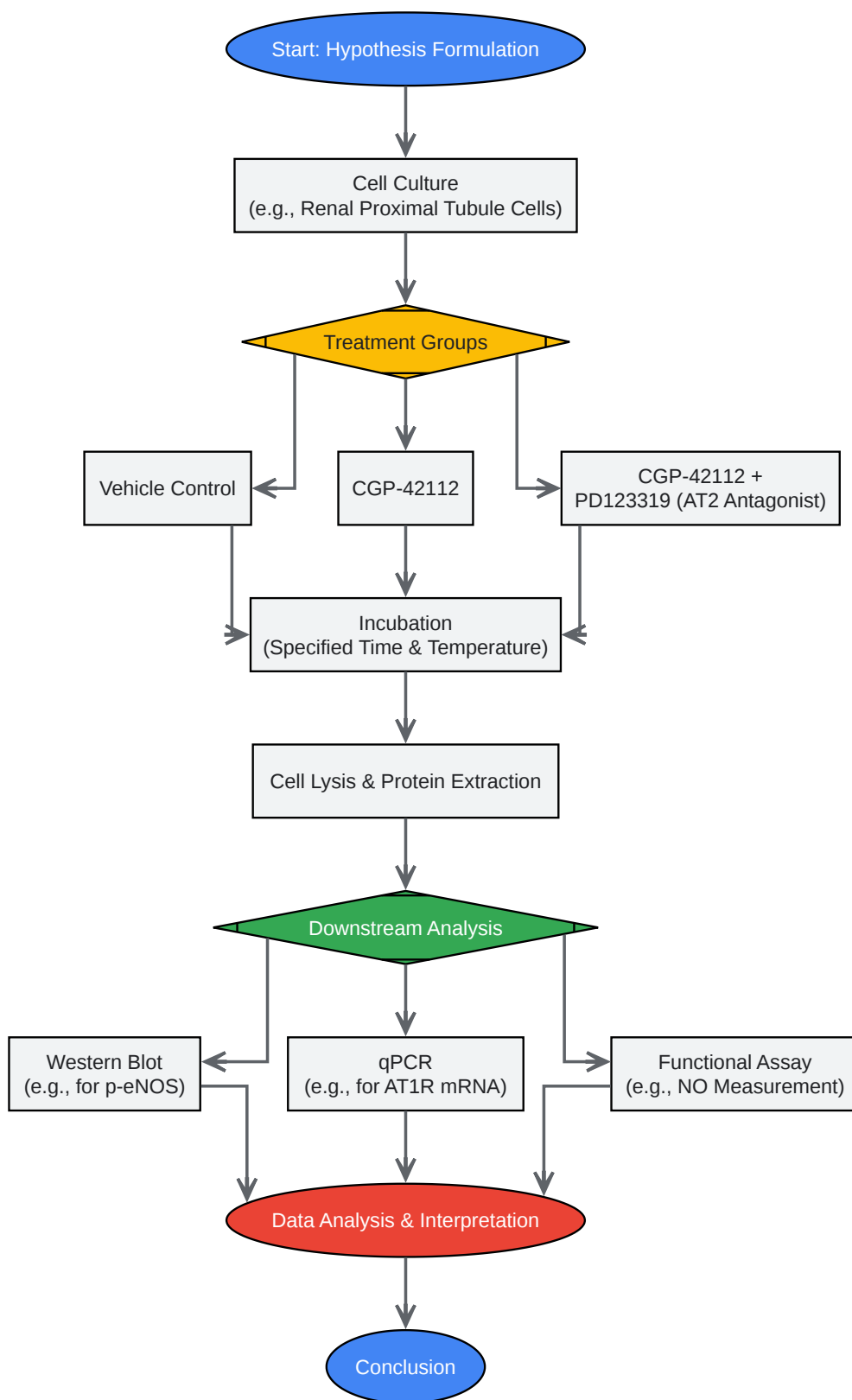


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Caption: **CGP-42112** activates the AT2 receptor, initiating a signaling cascade that often involves G-proteins, leading to the production of nitric oxide (NO) and cGMP, which mediate various cellular responses.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the effects of **CGP-42112** on a specific cellular pathway in vitro.



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Caption: A typical in vitro experimental workflow to assess the effects of **CGP-42112**, including appropriate controls and various downstream analytical methods.

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